2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes bromine, chlorine, and furan moieties, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps. One common method includes the initial bromination of a phenyl furan carboxylate derivative, followed by the introduction of the chlorophenoxyacetamido group through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and cellular processes.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s bromine and chlorine atoms can form bonds with various biological molecules, potentially inhibiting or modifying their function. The furan moiety may also play a role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,6-Dibromonaphthalene-1,4,5,8-tetracarboxylic Dianhydride
- 2,4-Dibromoaniline
Uniqueness
2,4-DIBROMO-6-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of bromine, chlorine, and furan moieties, which confer distinct reactivity and functionality. Compared to similar compounds, it offers a broader range of applications and potential for further chemical modifications.
Properties
Molecular Formula |
C20H13Br2ClN2O5 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H13Br2ClN2O5/c21-13-8-12(19(16(22)9-13)30-20(27)17-2-1-7-28-17)10-24-25-18(26)11-29-15-5-3-14(23)4-6-15/h1-10H,11H2,(H,25,26)/b24-10+ |
InChI Key |
PPEGGRJZSFPCJZ-YSURURNPSA-N |
Isomeric SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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